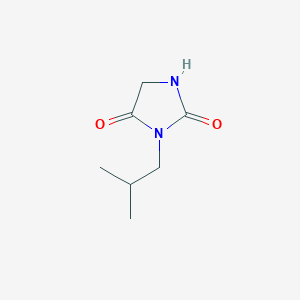
3-异丁基咪唑烷-2,4-二酮
描述
3-Isobutylimidazolidine-2,4-dione is a molecule with the molecular formula C7H12N2O2 . It is a derivative of imidazolidine-2,4-dione, also known as hydantoin, which is an important nucleus found in numerous natural products and in several clinically important medicines .
Synthesis Analysis
The synthesis of compounds containing the imidazolidine-2,4-dione core can be achieved through a variety of methods. One such method involves the optimization of 3 and 4 component reactions (CR) by Knoevenagel condensation .
Molecular Structure Analysis
The molecular structure of 3-Isobutylimidazolidine-2,4-dione consists of a slightly ‘ruffled’ imidazolidine ring. The isobutyl substituent is rotated well out of the plane of its ring . The molecular weight of this compound is 156.18 .
Chemical Reactions Analysis
In the crystal structure of this compound, inversion dimers are formed by pairs of N—H⋯O hydrogen bonds with C—H⋯O hydrogen bonds linking them into chains parallel to (10) .
科学研究应用
-
Antimicrobial, Antioxidant, and Hypoglycemic Agents
- Summary of Application : The Thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . It exhibits a wide range of biological activities .
- Methods of Application : TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
- Results or Outcomes : The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety .
-
Antibacterial and Anticonvulsant Agents
- Summary of Application : Compounds containing two or three biologically active imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) cores have been synthesized .
- Methods of Application : Two- and three-way optimization of 3 and 4CR by Knoevenagel condensation were used to synthesize these derivatives .
- Results or Outcomes : The in-silico molecular docking study results showed that molecules 5c, 7, 9, and 10 among the synthesized compounds with −\u20098.31, −\u20099.23, −\u20098.91, and −\u200910.79 kJ mol −1 glide scores respectively, lead to more binding affinity toward the channel and fitting well in the active pocket, thus, they may be considered as good anticonvulsant agents .
-
Anticancer Agents
- Summary of Application : Thiazolidin-2,4-dione derivatives have been evaluated for their potential as anticancer agents .
- Methods of Application : The anticancer potential of the selected molecules was assessed against DU-145 cancer cell lines using MTT assay .
- Results or Outcomes : The results of anticancer evaluation revealed that all the screened derivatives possess mild anticancer potential .
-
Antibacterial Agents
- Summary of Application : Thiazolidin-2,4-dione derivatives have been evaluated for their potential as antibacterial agents .
- Methods of Application : Serial tube dilution method was employed to evaluate the antimicrobial potential against selected fungal and bacterial strains .
- Results or Outcomes : The antimicrobial evaluation outcomes suggested that the molecules H5, H13, H15 and H18 possessed moderate to promising activity against the selected species of microbial strains having MIC range 7.3 µM to 26.3 µM .
-
Antioxidant Agents
- Summary of Application : Thiazolidin-2,4-dione derivatives have been evaluated for their potential as antioxidant agents .
- Methods of Application : 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging activity was used to assess the antioxidant potential of the synthesized analogues .
- Results or Outcomes : In antioxidant evaluation studies, the analogue H5 with IC50 = 14.85 μg/mL was found to be the most active molecule .
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
- Summary of Application : Imidazolidine-2,4-dione derivatives have been evaluated for their potential as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors .
- Methods of Application : A series of novel imidazolidine-2,4-dione derivatives were designed, synthesized and assayed for their PTP1B inhibitory activity .
- Results or Outcomes : PTP1B plays a vital role in the regulation of insulin sensitivity and dephosphorylation of the insulin receptor, so PTP1B inhibitors may be potential agents to treat type 2 diabetes .
-
Antifungal Agents
- Summary of Application : Thiazolidin-2,4-dione derivatives have been evaluated for their potential as antifungal agents .
- Methods of Application : Serial tube dilution method was employed to evaluate the antifungal potential against selected fungal strains .
- Results or Outcomes : The antifungal evaluation outcomes suggested that the molecules H5, H13, H15 and H18 possessed moderate to promising activity against the selected species of fungal strains having MIC range 7.3 µM to 26.3 µM .
-
Anti-inflammatory Agents
- Summary of Application : Thiazolidin-2,4-dione derivatives have been evaluated for their potential as anti-inflammatory agents .
- Methods of Application : The anti-inflammatory potential of the selected molecules was assessed using in vitro and in vivo models .
- Results or Outcomes : The results of anti-inflammatory evaluation revealed that all the screened derivatives possess mild anti-inflammatory potential .
-
Antiviral Agents
- Summary of Application : Thiazolidin-2,4-dione derivatives have been evaluated for their potential as antiviral agents .
- Methods of Application : The antiviral potential of the selected molecules was assessed against selected viral strains .
- Results or Outcomes : The antiviral evaluation outcomes suggested that the molecules H5, H13, H15 and H18 possessed moderate to promising activity against the selected species of viral strains having MIC range 7.3 µM to 26.3 µM .
-
Antitubercular Agents
- Summary of Application : Thiazolidin-2,4-dione derivatives have been evaluated for their potential as antitubercular agents .
- Methods of Application : The antitubercular potential of the selected molecules was assessed against Mycobacterium tuberculosis .
- Results or Outcomes : The antitubercular evaluation outcomes suggested that the molecules H5, H13, H15 and H18 possessed moderate to promising activity against Mycobacterium tuberculosis having MIC range 7.3 µM to 26.3 µM .
-
Antimalarial Agents
- Summary of Application : Thiazolidin-2,4-dione derivatives have been evaluated for their potential as antimalarial agents .
- Methods of Application : The antimalarial potential of the selected molecules was assessed against Plasmodium falciparum .
- Results or Outcomes : The antimalarial evaluation outcomes suggested that the molecules H5, H13, H15 and H18 possessed moderate to promising activity against Plasmodium falciparum having MIC range 7.3 µM to 26.3 µM .
未来方向
属性
IUPAC Name |
3-(2-methylpropyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(2)4-9-6(10)3-8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTRWHGISIMJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutylimidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



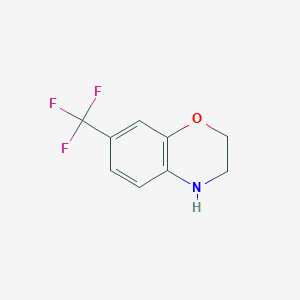
![tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B1394426.png)
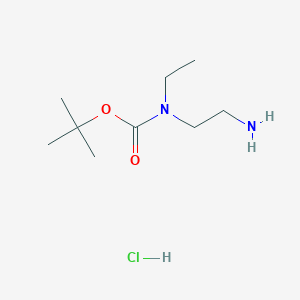
![N-[2-(2-Oxiran-2-ylethoxy)phenyl]acetamide](/img/structure/B1394431.png)
![1-{[(2R,3R)-2-(2,3-Difluorophenyl)-3-methyloxiran-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B1394432.png)
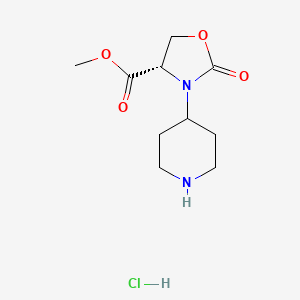
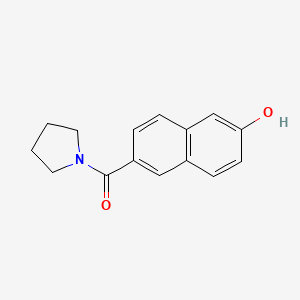

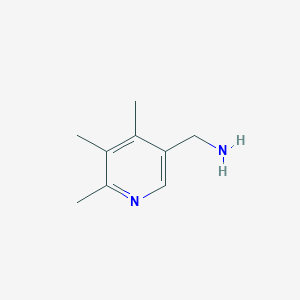
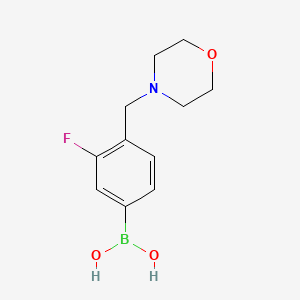
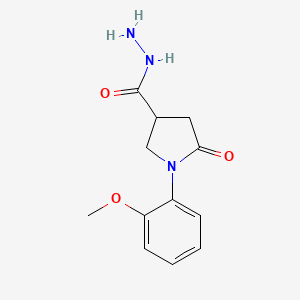
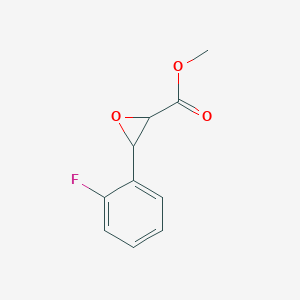
![3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine](/img/structure/B1394443.png)
![Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate](/img/structure/B1394445.png)